molecular formula C14H11ClO2 B566906 5-Chloro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1242336-68-0

5-Chloro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B566906
CAS No.: 1242336-68-0
M. Wt: 246.69
InChI Key: YRZCCQASYVBQBB-UHFFFAOYSA-N
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Description

5-Chloro-3’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO2. It is a derivative of biphenyl, featuring a chlorine atom at the 5-position and a methyl group at the 3’-position, along with a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-Chloro-3’-methylbiphenyl-3-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobiphenyl-3-carboxylic acid: Lacks the methyl group at the 3’-position.

    3’-Methylbiphenyl-3-carboxylic acid: Lacks the chlorine atom at the 5-position.

    Biphenyl-3-carboxylic acid: Lacks both the chlorine and methyl groups.

Uniqueness

5-Chloro-3’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both the chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZCCQASYVBQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681842
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-68-0
Record name 5-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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